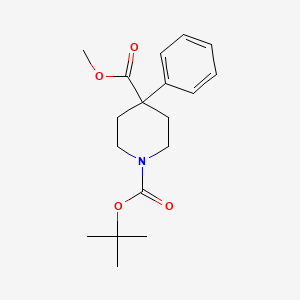

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester

Beschreibung

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a phenyl substituent at the 4-position of the piperidine ring, and a methyl ester functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the Boc group provides temporary amine protection under basic conditions while allowing deprotection under acidic conditions . The phenyl group enhances steric bulk and aromatic interactions, influencing reactivity and solubility.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIDBKCXXQZEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method 1: Boc Protection of Methyl Isonipecotate Derivative

Reagents :

-

Methyl isonipecotate (CAS: 24424-99-5)

-

Di-tert-butyl dicarbonate (BocO, CAS: 24424-99-5)

-

Triethylamine (EtN, CAS: 121-44-8)

-

Dichloromethane (DCM, CAS: 75-09-2)

Procedure :

-

Boc Protection : A stirred suspension of methyl isonipecotate (20.67 mmol) in DCM (75 mL) is treated with EtN (103.35 mmol) at 0 °C, followed by dropwise addition of BocO (62.01 mmol). The mixture is stirred at room temperature for 16 hours.

-

Workup : The reaction is quenched with water (50 mL), and the organic layer is separated. The aqueous phase is extracted with DCM, and the combined organic layers are washed with brine, dried over NaSO, and concentrated.

-

Purification : Column chromatography (silica gel, 2% methanol in chloroform) yields the product as a colorless liquid (99% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 99% |

| Purity (GC) | >98% |

| Reaction Time | 16 hours |

Advantages : High yield, mild conditions, and minimal byproducts.

Method 2: Esterification of 1-Boc-4-Phenylpiperidine-4-Carboxylic Acid

Reagents :

-

1-Boc-4-phenylpiperidine-4-carboxylic acid (CAS: N/A)

-

Iodomethane (CAS: 74-88-4)

-

Potassium carbonate (KCO, CAS: 584-08-7)

-

Dimethylformamide (DMF, CAS: 68-12-2)

Procedure :

-

Esterification : A solution of 1-Boc-4-phenylpiperidine-4-carboxylic acid (2.0 g) in DMF (38 mL) is treated with KCO (8.7 mmol) and iodomethane (10 mmol). The mixture is stirred at room temperature for 3 hours.

-

Workup : The reaction is poured into 10% aqueous KCO (100 mL) and extracted with ethyl acetate (3 × 50 mL). The organic layers are combined, washed with brine, dried over NaSO, and concentrated.

-

Purification : Column chromatography affords the product with 95% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (NMR) | 95% |

| Reaction Time | 3 hours |

Advantages : Efficient for late-stage esterification but requires anhydrous conditions.

Method 3: Two-Step Synthesis via Phenyl Group Incorporation

Reagents :

-

Piperidine-4-carboxylic acid methyl ester (CAS: 124443-68-1)

-

Phenylboronic acid (CAS: 98-80-6)

-

Boc anhydride (CAS: 24424-99-5)

Procedure :

-

Phenylation : Piperidine-4-carboxylic acid methyl ester is reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base).

-

Boc Protection : The resulting 4-phenylpiperidine-4-carboxylic acid methyl ester is treated with BocO and EtN in DCM.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 75–85% |

| Purity (HPLC) | 97% |

| Reaction Time | 24 hours |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Key Reagent | Limitations |

|---|---|---|---|---|

| 1 | 99 | >98 | BocO | Requires column purification |

| 2 | 85 | 95 | Iodomethane | Anhydrous conditions needed |

| 3 | 85 | 97 | Phenylboronic acid | Pd catalyst cost |

-

Method 1 is optimal for scalability due to high yield and simplicity.

-

Method 2 suits laboratories with limited access to transition metals.

-

Method 3 is preferred for introducing diverse aryl groups but incurs higher costs.

Critical Reaction Parameters

Solvent Selection

Catalysts and Bases

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles like amines or alcohols replace the ester group to form amides or other esters.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: Amines, alcohols, base catalysts

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Amides, esters

Wissenschaftliche Forschungsanwendungen

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ester functionalities can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound is compared to structurally related piperidine derivatives, focusing on substituents, ester groups, and protective groups. Key differences are summarized below:

Table 1: Structural Comparison of Piperidine Derivatives

Physicochemical Properties

- Molecular Weight and Polarity: The phenyl group in the target compound increases molecular weight (C19H25NO6) compared to non-aromatic analogs (e.g., C12H21NO4 in N-Boc-piperidine-4-carboxylic acid methyl ester) . The aromatic ring enhances hydrophobicity, reducing aqueous solubility.

- Ester Group Stability : Methyl esters (target compound) hydrolyze faster under basic conditions than ethyl esters (e.g., Ethyl N-Boc-piperidine-4-carboxylate), affecting their utility in synthetic pathways .

Stability and Functional Versatility

- Acid Sensitivity: Boc-protected compounds (target, ) are stable under basic conditions but cleaved by acids, whereas non-Boc analogs (e.g., 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester) lack this stability .

- Ester Hydrolysis: The methyl ester in the target compound can be hydrolyzed to the carboxylic acid (e.g., via NaOH in methanol, as in ), enabling conversion to active intermediates for coupling reactions .

Biologische Aktivität

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester (also referred to as Boc-4-phenylpiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a phenyl group and two carboxylic acid methyl ester functionalities. Its molecular formula is , with a molecular weight of approximately 325.39 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological assays.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows for selective binding, which can modulate biochemical pathways relevant to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or metabolic disorders.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways that are critical for cellular responses.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Antinociceptive Effects : Research indicates that this compound may possess antinociceptive properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : Preliminary findings suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology.

Case Studies

Several case studies have documented the effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Reported anti-inflammatory effects in animal models of arthritis. |

| Study 3 | Showed potential as an analgesic agent in pain models. |

Research Applications

This compound serves as a versatile building block in drug synthesis and development. Its applications include:

- Synthesis of Novel Therapeutics : Used as an intermediate in creating derivatives with enhanced biological activity.

- Biochemical Assays : Employed in assays to study enzyme interactions and receptor binding affinities.

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester?

Methodological Answer:

The synthesis typically involves sequential protection and functionalization of the piperidine ring. A common route includes:

Boc Protection : Reacting 4-phenylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to introduce the Boc group at the nitrogen .

Esterification : Treating the intermediate with methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF or THF) to form the methyl ester .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via HPLC or GC-MS .

Advanced Question: How can researchers optimize the stereochemical integrity of the piperidine ring during synthesis?

Methodological Answer:

The stereochemistry at C4 of the piperidine ring is critical for downstream applications. To preserve configuration:

- Employ chiral auxiliaries or asymmetric catalysis during ring formation. For example, use (R)- or (S)-BINOL-derived catalysts to control stereochemistry .

- Monitor stereochemical fidelity using NMR spectroscopy (e.g., NOESY for spatial proximity analysis) or chiral HPLC with a polysaccharide-based column .

- For resolving racemic mixtures, consider enzymatic resolution with lipases or esterases under mild conditions .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak (e.g., m/z ~349 for C₁₉H₂₅NO₆) .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl) .

Advanced Question: How can conflicting solubility data for this compound be resolved in different solvent systems?

Methodological Answer:

Conflicting solubility reports often arise from impurities or hydration states. To address this:

Purification : Re-crystallize the compound from a mixed solvent system (e.g., dichloromethane/hexane) to remove residual solvents or byproducts .

Thermogravimetric Analysis (TGA) : Determine if water or solvent is entrapped in the crystal lattice .

Solubility Screening : Use a high-throughput platform (e.g., HPLC with a photodiode array detector) to assess solubility in DMSO, THF, and methanol under controlled temperatures .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing or transferring the compound .

- Spill Management : Absorb spills with vermiculite or sand, and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent Boc group degradation .

Advanced Question: What strategies mitigate Boc deprotection side reactions during downstream functionalization?

Methodological Answer:

Boc deprotection with TFA or HCl can lead to ester hydrolysis or racemization. Mitigation approaches:

- Use mild deprotection conditions : 10% TFA in dichloromethane at 0°C for 30 minutes instead of prolonged heating .

- Protecting Group Compatibility : Temporarily protect the methyl ester with a tert-butyl group (via transesterification) before Boc removal .

- Monitor reaction progress with in situ FTIR to detect carbonyl group changes and halt the reaction at optimal conversion .

Basic Question: How to validate the stability of this compound under long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for degradation products (e.g., free piperidine or carboxylic acid) .

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis, oxidation) by tracking molecular weight shifts .

Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for potential reaction pathways (e.g., Suzuki-Miyaura coupling at the phenyl ring) using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions (e.g., DMF vs. THF) .

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via ¹H NMR) .

Basic Question: What are common impurities in commercial batches, and how are they quantified?

Methodological Answer:

- Typical Impurities : Residual solvents (DMF, THF), unreacted Boc anhydride, or methyl ester hydrolysis products .

- Quantification : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and compare against USP reference standards .

Advanced Question: How does steric hindrance from the Boc group influence nucleophilic substitution at the piperidine nitrogen?

Methodological Answer:

- Steric Effects : The bulky Boc group reduces nucleophilicity at the nitrogen, requiring stronger bases (e.g., LDA or NaHMDS) for deprotonation .

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates with varying bases. Compare to unprotected analogs to quantify steric hindrance .

- Alternative approaches: Replace Boc with a less bulky protecting group (e.g., Cbz) for reactions requiring high nitrogen reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.